molecular formula C11H11ClO B8366400 (4-Chlorophenyl)isopropylketene

(4-Chlorophenyl)isopropylketene

Cat. No. B8366400
M. Wt: 194.66 g/mol
InChI Key: LSZVSCXZSRXVOA-UHFFFAOYSA-N
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Patent
US04546198

Procedure details

To a solution of 2.31 g of isopropyl(4-chlorophenyl)acetyl chloride in 10 ml of methylene chloride was added in one portion 1.5 g of triethylamine. After 18 hours, 15 ml of heptane was added to the mixture and the triethylamine hydrochloride removed by filtration. The filtrate was stripped and 10 ml of heptane was added and the resulting mixture was filtered and stripped to give a yellow residue, which was dissolved in 5 ml heptane for GLC analysis. The resulting solution was distilled through a Bantam-ware short-neck head from an oil bath at 125°-150° C. and head temperature of 110°-100° C. at 0.2-0.05 mm to give 0.95 g of distillate and 0.81 g of gum. The distillate was crystallized twice from 2 volumes of hexane at -80° C. The solid was melted and stripped to about 40° C. at 0.5 mm to give 0.42 g of the desired product as a yellow liquid.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5](Cl)=[O:6])([CH3:3])[CH3:2]>C(Cl)Cl.C(N(CC)CC)C.CCCCCCC>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([C:4]([CH:1]([CH3:3])[CH3:2])=[C:5]=[O:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
C(C)(C)C(C(=O)Cl)C1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the triethylamine hydrochloride removed by filtration
ADDITION
Type
ADDITION
Details
10 ml of heptane was added
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow residue, which
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was distilled through a Bantam-ware short-neck head from an oil bath at 125°-150° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=C=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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